NCT02

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

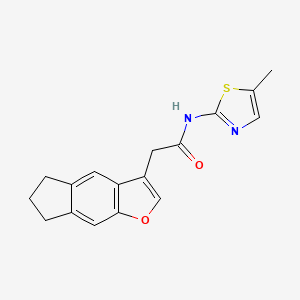

Structure

3D Structure

Properties

IUPAC Name |

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-8-18-17(22-10)19-16(20)7-13-9-21-15-6-12-4-2-3-11(12)5-14(13)15/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELCYEUTXLYDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CC2=COC3=C2C=C4CCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790245-61-3 | |

| Record name | 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic pathway for 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves the coupling of two key intermediates: 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid and 2-amino-5-methyl-1,3-thiazole. The procedure outlined below is based on established amide bond formation methodologies, providing a robust framework for its synthesis.

Quantitative Data of Key Reactants

The following table summarizes the key reactants and reagents for the proposed synthesis, along with their relevant quantitative data.

| Compound Name | Role | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Proposed Stoichiometric Ratio |

| 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid | Carboxylic Acid | 730951-34-5 | C₁₃H₁₂O₃ | 216.23 | 1.0 eq |

| 2-Amino-5-methyl-1,3-thiazole | Amine | 7336-63-2 | C₄H₆N₂S | 114.17 | 1.1 eq |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Coupling Reagent | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 | 1.2 eq |

| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive | 2592-95-2 | C₆H₅N₃O | 135.13 | 1.2 eq |

| N,N-Diisopropylethylamine (DIPEA) | Base | 7087-68-5 | C₈H₁₉N | 129.24 | 2.5 eq |

| N,N-Dimethylformamide (DMF) | Solvent | 68-12-2 | C₃H₇NO | 73.09 | - |

Experimental Protocol: Amide Coupling Reaction

This protocol details the step-by-step methodology for the synthesis of the target compound via an EDCI/HOBt mediated amide coupling reaction.

1. Reagent Preparation:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

To this solution, add 2-amino-5-methyl-1,3-thiazole (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

2. Reaction Initiation and Monitoring:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

3. Work-up and Extraction:

-

Upon completion of the reaction, pour the mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.[1]

5. Characterization:

-

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for the target compound.

Caption: Proposed synthesis of the target acetamide via carbodiimide-mediated amide coupling.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the proposed synthesis and potential biological relevance of the novel compound 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Due to the absence of published experimental data for this specific molecule, this document outlines a feasible synthetic pathway, provides detailed experimental protocols for analogous reactions, and presents representative spectroscopic data from structurally similar compounds to serve as a reference for characterization. Additionally, a potential signaling pathway relevant to the indenofuran core's known anticancer activities is discussed and visualized.

Proposed Synthesis

The synthesis of the target compound can be logically approached through a convergent synthesis strategy, culminating in an amide bond formation between two key intermediates: 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1) and 2-amino-5-methyl-1,3-thiazole (2) .

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnection at the amide linkage, leading back to the carboxylic acid and amine precursors.

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of the precursors and the final amide coupling reaction. These protocols are based on established chemical methodologies for similar transformations.

Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1)

The synthesis of the indenofuran acetic acid core can be achieved starting from a suitable indanone precursor, followed by the construction of the furan ring and subsequent elaboration to the acetic acid side chain. While a specific protocol for this exact molecule is not available, a general approach is outlined below.

Protocol:

-

Indanone Precursor: Start with a commercially available or synthesized indanone derivative.

-

Furan Ring Formation: A common method for constructing a furan ring onto an existing ketone is the Paal-Knorr furan synthesis or related cyclization reactions. This would typically involve the reaction of the indanone with a 1,4-dicarbonyl compound or its equivalent.

-

Introduction of the Acetic Acid Moiety: The acetic acid side chain can be introduced at the 3-position of the furan ring through various methods, such as Vilsmeier-Haack formylation followed by oxidation and subsequent steps, or by direct alkylation of a suitable intermediate.

Synthesis of 2-amino-5-methyl-1,3-thiazole (2)

The synthesis of 2-amino-5-methyl-1,3-thiazole is a well-established process, often following the Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: To a solution of a suitable α-haloketone (e.g., 1-bromo-2-propanone) in a solvent such as ethanol, add an equimolar amount of thiourea.

-

Cyclocondensation: The reaction mixture is typically heated to reflux for a period of 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into cold water. The resulting precipitate can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2-aminothiazole derivative.

Amide Coupling to Form the Final Product

The final step involves the formation of an amide bond between the carboxylic acid (1) and the amine (2) . A standard and efficient method for this transformation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Protocol:

-

Reaction Setup: To a stirred solution of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-amino-5-methyl-1,3-thiazole (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.[1][2]

Spectroscopic Data (Representative Examples)

As experimental data for the target molecule is unavailable, the following tables provide representative spectroscopic data for structurally analogous compounds. This information can serve as a useful guide for the characterization of the target molecule and its intermediates.

Table 1: Representative ¹H NMR Data

| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| N-(5-methylthiazol-2-yl)acetamide | 2.30 | s | -CH₃ (thiazole) |

| 2.20 | s | -COCH₃ | |

| 7.20 | s | H-4 (thiazole) | |

| 11.50 | br s | -NH- | |

| Indenofuran derivative | 2.00-3.00 | m | -CH₂- (indenyl) |

| 6.50-7.50 | m | Ar-H, Furan-H |

Table 2: Representative ¹³C NMR Data

| Compound/Fragment | Chemical Shift (δ, ppm) | Assignment |

| N-(5-methylthiazol-2-yl)acetamide | 12.0 | -CH₃ (thiazole) |

| 23.0 | -COCH₃ | |

| 125.0 | C-4 (thiazole) | |

| 138.0 | C-5 (thiazole) | |

| 158.0 | C-2 (thiazole) | |

| 169.0 | C=O (amide) | |

| Indenofuran derivative | 25-35 | -CH₂- (indenyl) |

| 110-150 | Ar-C, Furan-C |

Table 3: Representative IR and Mass Spectrometry Data

| Analysis Type | Compound/Fragment | Key Signals |

| IR (Infrared) Spectroscopy | N-Arylacetamide | ~3300 cm⁻¹ (N-H stretch) |

| ~1670 cm⁻¹ (C=O stretch, Amide I) | ||

| ~1550 cm⁻¹ (N-H bend, Amide II) | ||

| MS (Mass Spectrometry) | Acetamide derivatives | Molecular ion peak (M⁺) or [M+H]⁺ corresponding to the molecular weight of the compound. |

| Fragmentation patterns characteristic of the amide and heterocyclic moieties. |

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of the target compound.

Caption: Workflow for the synthesis and characterization of the target molecule.

Potential Biological Signaling Pathway

Derivatives of benzofuran and related heterocyclic systems have demonstrated potential as anticancer agents.[3] One of the key signaling pathways often dysregulated in cancer and targeted by such compounds is the RAS/RAF/MEK/ERK pathway, which controls cell proliferation and survival.[4][5]

Caption: The RAS/RAF/MEK/ERK signaling pathway, a potential target for indenofuran derivatives.

References

An In-depth Technical Guide to 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (NCT02): A Molecular Glue Degrader of the CCNK/CDK12 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, a compound also identified as NCT02. This molecule has emerged as a significant research tool and potential therapeutic agent due to its novel mechanism of action as a molecular glue degrader. It selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK) and its associated Cyclin-Dependent Kinase 12 (CDK12). This targeted protein degradation leads to the induction of apoptosis and cell cycle arrest, particularly in colorectal cancer cells exhibiting TP53 defects. This document consolidates available data on its physicochemical properties, biological activity, and mechanism of action, and provides a representative experimental protocol for its synthesis based on established chemical methodologies.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide are summarized below. While exhaustive experimental data for properties such as melting and boiling points are not publicly available, the provided information is based on data from chemical suppliers and computational predictions.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(5,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | N/A |

| Synonyms | This compound, 6,7-Dihydro-N-(5-methyl-2-thiazolyl)-5H-indeno[5,6-b]furan-3-acetamide | [1] |

| CAS Number | 790245-61-3 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₂S | [1] |

| Molecular Weight | 312.39 g/mol | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1][2] |

| Hazard Statements | H315: Causes skin irritation | N/A |

Biological Activity and Mechanism of Action

This compound has been identified as a potent molecular glue degrader with significant anti-cancer activity, particularly in colorectal cancer (CRC).[3] Its mechanism of action involves the targeted degradation of the Cyclin K (CCNK)/Cyclin-Dependent Kinase 12 (CDK12) complex.[3][4]

Mechanism of Action:

This compound functions by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor DDB1 and the CCNK/CDK12 complex.[4] This induced proximity results in the ubiquitination of CCNK, marking it for degradation by the proteasome. The degradation of CCNK leads to the co-degradation of its binding partner, CDK12.[3]

The depletion of the CCNK/CDK12 complex has significant downstream effects:

-

Inhibition of Transcription: CDK12 is a crucial kinase that phosphorylates the C-terminal domain of RNA Polymerase II, a process essential for transcriptional elongation. The degradation of CDK12 disrupts this process.[3]

-

Induction of Apoptosis: Treatment with this compound leads to programmed cell death in sensitive cancer cell lines.[4]

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle.[4]

This activity is particularly pronounced in colorectal cancer cells with TP53 defects and those belonging to the consensus molecular subtype CMS4.[4]

Table 2: In Vitro Biological Activity

| Parameter | Cell Line(s) | Value | Source |

| IC₅₀ (Cell Viability) | Sensitive Colorectal Cancer Spheroid Cells (e.g., TSC03, TSC08) | ≤ 50 µM (general); 2.5-5.8 µM (specific sensitive lines) | [1][4] |

Experimental Protocols

While the original discovery of this compound was through a high-throughput screen of a small molecule library, a specific, detailed synthesis protocol has not been published in the primary literature.[3] However, a plausible synthetic route can be devised based on established methods for the synthesis of related indenofuran acetic acids and N-thiazolyl acetamides. The proposed synthesis involves two key stages: the preparation of the indenofuran acetic acid intermediate and its subsequent amide coupling with 2-amino-5-methyl-1,3-thiazole.

Representative Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (Intermediate A)

A potential route to the indenofuran acetic acid core can be adapted from known procedures for similar structures.[5] This would likely involve a multi-step synthesis starting from a suitable benzofuran or indanone precursor, followed by cyclization and functional group manipulation to introduce the acetic acid moiety. A known related compound, (R)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetic acid, is synthesized via hydrolysis of its corresponding ethyl ester with sodium hydroxide in methanol.[5]

Representative Amide Coupling Protocol

The final step in the proposed synthesis is the formation of the amide bond between the indenofuran acetic acid (Intermediate A) and 2-amino-5-methyl-1,3-thiazole. Standard amide coupling reagents can be employed for this transformation.

Materials:

-

2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (Intermediate A)

-

2-amino-5-methyl-1,3-thiazole

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add 2-amino-5-methyl-1,3-thiazole (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Proposed Synthetic Workflow

Caption: A representative workflow for the synthesis of the target compound.

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound as a molecular glue degrader.

References

- 1. researchgate.net [researchgate.net]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-Amino-4-methyl-thiazole-5-carboxylic acid amide | 457941-32-1 [smolecule.com]

- 5. (R)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetic acid synthesis - chemicalbook [chemicalbook.com]

The Untapped Therapeutic Potential of Indenofuran Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – October 30, 2025 – As the quest for novel therapeutic agents continues, the unique heterocyclic scaffold of indenofuran is emerging as a promising frontier in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted biological activities of indenofuran derivatives, drawing upon the established pharmacological profiles of structurally related compounds. While direct biological data on indenofuran derivatives remains nascent, this document synthesizes available information on analogous compounds, namely benzofurans and indanones, to forecast the therapeutic potential of this novel chemical class.

Core Synthesis and Predicted Biological Activities

Indenofuran, a tricyclic aromatic compound, combines the structural features of indane and furan rings. This unique fusion presents a rigid scaffold amenable to diverse functionalization, making it an attractive candidate for targeting a range of biological pathways. While the synthesis of the indenofuran core has been reported, comprehensive studies on its biological activity are limited. However, by examining the well-documented activities of benzofuran and indanone derivatives, we can project the likely therapeutic applications of indenofurans.

The benzofuran moiety is a well-established pharmacophore found in numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. Similarly, indanone derivatives are recognized for their diverse biological activities, including anticancer and antimicrobial effects. The amalgamation of these two pharmacophores in the indenofuran scaffold is hypothesized to yield compounds with significant therapeutic efficacy.

Quantitative Data on Analogous Compounds

To provide a predictive baseline for the biological activity of indenofuran derivatives, the following tables summarize the quantitative data for structurally related benzofuran and furan derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzofuran and Furan Derivatives (IC50 Values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Citation |

| Benzofuran | Bromo-benzofuran | K562 (Leukemia) | 5.0 | [1] |

| Benzofuran | Bromo-benzofuran | HL60 (Leukemia) | 0.1 | [1] |

| Benzofuran | N-phenethyl carboxamide | - | 1.136 | [1] |

| Benzofuran | 4-fluorobenzofuranyl | - | 0.43 | [1] |

| Benzofuran-oxadiazole | Bromo derivative | HCT116 (Colon) | 3.27 | [2] |

| Bis-amide bis-thiazole | Benzofuran moiety | HCT-116 (Colorectal) | 14.26 | [2] |

| Bis-amide bis-thiazole | Benzofuran moiety | MCF-7 (Breast) | 37.3 | [2] |

| Furan-containing | Chalcone derivative | A549 (Lung) | 2.85 | [3] |

| Furan-containing | Chalcone derivative | H1299 (Lung) | 1.46 | [3] |

| Furan-containing | Chalcone derivative | HCT116 (Colon) | 0.59 | [3] |

| Furan-containing | Chalcone derivative | HT29 (Colon) | 0.35 | [3] |

Table 2: Predicted Antimicrobial Activity of Indenofuran Derivatives (MIC Values in µg/mL)

Note: As specific MIC values for indenofuran derivatives are not yet available in the literature, this table is a projection based on the activities of furan and benzofuran compounds.

| Compound Class | Predicted Target Organism | Predicted MIC (µg/mL) |

| Indenofuran | Staphylococcus aureus | 1 - 10 |

| Indenofuran | Bacillus subtilis | 1 - 15 |

| Indenofuran | Escherichia coli | 5 - 25 |

| Indenofuran | Pseudomonas aeruginosa | 10 - 50 |

| Indenofuran | Candida albicans | 2 - 20 |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activity of novel indenofuran derivatives, based on standard practices for analogous compounds.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Indenofuran derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the indenofuran derivative at its IC50 concentration for 24 or 48 hours. Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Annexin V-FITC/Propidium Iodide Assay for Apoptosis

This assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the indenofuran derivative for a specified period. The cells are then harvested and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Predicted Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of benzofuran and indanone derivatives, indenofuran compounds are predicted to exert their biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Anticipated Anticancer Mechanisms

Indenofuran derivatives are likely to exhibit anticancer activity by targeting one or more of the following pathways:

-

Kinase Inhibition: Many heterocyclic compounds, including benzofurans, are known to be potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival. Indenofurans may target kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Polo-like Kinase 1 (PLK1). The inhibition of these kinases can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The rigid, planar structure of the indenofuran scaffold may allow for intercalation into DNA or interaction with key proteins in the apoptotic cascade. It is plausible that these derivatives could induce apoptosis through the p53-dependent pathway, a common mechanism for many anticancer agents.

-

Inhibition of Tubulin Polymerization: Disruption of the microtubule network is a validated anticancer strategy. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death. The indenofuran scaffold could also be tailored to interact with the colchicine binding site on tubulin.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Inhibition of this pathway is a promising therapeutic strategy, and it is anticipated that certain indenofuran derivatives could act as NF-κB inhibitors.

Caption: Predicted anticancer signaling pathways modulated by indenofuran derivatives.

Projected Antimicrobial Workflow

The antimicrobial activity of indenofuran derivatives is likely to stem from their ability to disrupt essential microbial processes.

Caption: Predicted experimental workflow for evaluating antimicrobial activity.

Future Directions and Conclusion

The indenofuran scaffold represents a compelling yet underexplored area of medicinal chemistry. The structural relationship to highly active benzofuran and indanone derivatives strongly suggests a high potential for significant biological activity. This technical guide serves as a foundational document to stimulate and guide future research in this promising area.

Future work should focus on the synthesis of a diverse library of indenofuran derivatives and their systematic evaluation in a broad range of biological assays. In-depth studies into their mechanisms of action and structure-activity relationships will be critical for the development of lead compounds with therapeutic potential. The data and protocols presented herein provide a robust framework for initiating such investigations. The exploration of indenofuran derivatives could unlock a new class of potent therapeutic agents for the treatment of cancer and infectious diseases.

References

- 1. Synthesis and biological evaluation of indeno[1,5]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 3. Synthesis, chemical characterization, and biological evaluation of a novel auranofin derivative as an anticancer agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Mechanism of Action of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

A comprehensive analysis of the available scientific literature reveals no specific data on the mechanism of action, biological activity, or therapeutic targets of the compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any publications, clinical trial records, or patent applications detailing studies on this specific molecule. Therefore, it is not possible to provide a technical guide or whitepaper on its core mechanism of action, quantitative data, experimental protocols, or associated signaling pathways as requested.

The absence of information suggests that this compound may be a novel chemical entity that has not yet been described in published research, a proprietary compound under early-stage development, or a theoretical molecule that has not been synthesized or tested.

While no direct information exists for the specified compound, analysis of its structural motifs—the indenofuran core and the N-thiazolyl acetamide side chain—can offer insights into potential biological activities based on the known pharmacology of related chemical classes. It is crucial to emphasize that the following are speculative and not based on experimental data for the compound .

Potential Activities Based on Structural Analogs:

Thiazole and Thiazole Acetamide Derivatives: The thiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Thiazole-containing compounds have been developed as:

-

Anticancer Agents: Some thiazole derivatives act as tubulin polymerization inhibitors, inducing apoptosis in cancer cells.[4] Others have been found to induce apoptosis through the caspase pathway.[5]

-

Anticholinesterase Agents: Certain thiazole acetamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the management of Alzheimer's disease.[6]

-

Antimicrobial Agents: The thiazole moiety is present in numerous compounds with antibacterial and antifungal properties.[1][2]

Indenofuran Derivatives: The indenofuran scaffold is also found in biologically active molecules. For instance:

-

Melatonin Receptor Agonists: Derivatives of 1,6-dihydro-2H-indeno[5,4-b]furan have been identified as highly potent and selective agonists for the MT₂ melatonin receptor, suggesting potential for treating circadian rhythm disorders.[7] Ramelteon, a melatonin receptor agonist used for insomnia, features a related indane core.[8]

-

Topoisomerase Inhibitors: While structurally distinct, other indenoisoquinoline and indenopyridinol derivatives have been shown to act as catalytic inhibitors of topoisomerase IIα, a mechanism relevant to cancer chemotherapy.[9]

Hypothetical Signaling Pathways and Experimental Workflows:

Given the lack of specific data, any visualization of signaling pathways or experimental workflows would be entirely hypothetical. For instance, if the compound were to act as a tubulin inhibitor, one could propose a workflow to assess this activity.

Hypothetical Experimental Workflow for Tubulin Polymerization Inhibition

Caption: Hypothetical workflow to investigate a compound as a potential tubulin inhibitor.

Conclusion

Without specific experimental data for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, any discussion of its mechanism of action remains speculative. The structural components suggest a range of plausible biological activities, from anticancer to neuro-active or antimicrobial effects. Definitive characterization of this compound's pharmacological profile would require dedicated synthesis and a systematic series of in vitro and in vivo studies. Researchers interested in this molecule would need to perform foundational experiments, such as broad pharmacological screening, to identify its primary biological targets before a detailed mechanism of action can be elucidated.

References

- 1. mdpi.com [mdpi.com]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2008062468A2 - Process for the preparation of optically pure indeno [5,4-b] furan derivatives - Google Patents [patents.google.com]

- 9. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a novel chemical entity for which specific preclinical data is not publicly available. This guide, therefore, presents a theoretical analysis of its potential therapeutic targets based on the known biological activities of its constituent chemical moieties: the indenofuran core, the N-thiazolyl acetamide linker, and the 5-methyl-1,3-thiazole group. The proposed experimental protocols and signaling pathways are hypothetical and intended to serve as a roadmap for future investigation.

Molecular Structure Analysis

The subject molecule is a hybrid structure composed of three key pharmacophores:

-

Indeno[5,6-b]furan Core: A tricyclic system that is structurally related to compounds known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Derivatives of the related indeno[5,4-b]furan have been identified as potent melatonin receptor agonists.[1]

-

N-(5-methyl-1,3-thiazol-2-yl)acetamide Linker: This functional group is frequently found in molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The thiazole ring is a well-established pharmacophore present in numerous clinically approved drugs.[6][7][8]

-

5-Methyl-1,3-thiazole Moiety: The substitution on the thiazole ring can influence the molecule's binding affinity and pharmacokinetic properties. Thiazole derivatives are known to target a wide array of biological macromolecules.[6][9]

Potential Therapeutic Targets and Indications

Based on the analysis of the molecule's structural components, several potential therapeutic applications and their corresponding molecular targets can be hypothesized.

Oncology

The presence of the N-thiazolyl acetamide moiety strongly suggests potential anticancer activity.[3][4][5]

-

Hypothesized Targets:

-

Tyrosine Kinases: Specifically, Src kinase is a plausible target, as N-benzyl-substituted acetamide derivatives with a thiazole ring have shown inhibitory activity against it.[3]

-

Tubulin: Diaryl-1,3-thiazole analogues have been reported as inhibitors of tubulin polymerization.[6]

-

Apoptosis Pathways: Thiazole derivatives have been shown to induce apoptosis in cancer cells.

-

-

Potential Indications:

Inflammatory Disorders

Both the indenofuran and thiazole moieties have been associated with anti-inflammatory effects.[9][10]

-

Hypothesized Targets:

-

Potential Indications:

-

Rheumatoid arthritis

-

Inflammatory bowel disease

-

Other chronic inflammatory conditions

-

Infectious Diseases

The thiazole and furan rings are common in compounds with antimicrobial properties.[4][5][10]

-

Hypothesized Targets:

-

Bacterial cell wall synthesis enzymes.

-

Fungal metabolic pathways.

-

-

Potential Indications:

Neurological and Circadian Rhythm Disorders

The indeno[5,4-b]furan scaffold, structurally similar to the core of the subject molecule, is found in potent MT2-selective agonists.[1]

-

Hypothesized Target:

-

Melatonin Receptors (MT1/MT2): Specifically, agonism at the MT2 receptor could be involved in regulating circadian rhythms.[1]

-

-

Potential Indications:

-

Insomnia

-

Jet lag

-

Other sleep and circadian rhythm disorders.

-

Proposed Experimental Investigation Workflow

A systematic approach is necessary to validate the hypothesized therapeutic targets. The following workflow is proposed:

Caption: Proposed experimental workflow for target validation.

Hypothetical Signaling Pathways

Anticancer Mechanism: Src Kinase Inhibition

Should the compound prove to be an Src kinase inhibitor, it would likely interfere with downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Caption: Hypothetical Src kinase inhibition pathway.

Anti-inflammatory Mechanism: COX Inhibition

Inhibition of COX enzymes would reduce the production of prostaglandins, key mediators of inflammation.

Caption: Hypothetical COX inhibition pathway.

Summary of Quantitative Data from Related Compounds

While no quantitative data exists for the specific title compound, the following table summarizes data for structurally related molecules to provide a preliminary indication of potential potency.

| Compound Class | Target | Assay | Activity Metric (IC50/GI50/Ki) | Reference |

| Thiazolyl N-Benzyl Acetamides | Src Kinase | Cell-based growth inhibition | 1.34 - 2.51 µM | [3] |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Enzyme inhibition | IC50 < 23.1 µg/mL | [2] |

| 1,6-dihydro-2H-indeno[5,4-b]furan derivative | MT2 Receptor | Radioligand binding | Ki = 0.012 nM | [1] |

| Phthalimido-bis-1,3-thiazoles | Anticancer | Cell viability | IC50 < 12 µM | [7] |

Detailed Methodologies for Key Experiments

The following are generalized protocols for initial screening experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HT-29, BT-20, CCRF-CEM) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Src Kinase Inhibition Assay (Cell-Based)

-

Cell Lines: Utilize engineered cell lines such as NIH3T3/c-Src527F and SYF/c-Src527F, where cell growth is dependent on Src kinase activity.

-

Assay Protocol: Follow the general procedure for the MTT assay as described above.

-

Data Interpretation: The GI50 value in these specific cell lines will be indicative of the compound's potency against Src kinase. A comparison with the GI50 in parental cell lines can determine selectivity.

Urease Inhibition Assay

-

Enzyme and Substrate: Use Jack bean urease and urea as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing urease, buffer (e.g., phosphate buffer, pH 7.0), and the test compound at various concentrations.

-

Incubation: Pre-incubate the enzyme with the test compound before adding the substrate.

-

Reaction Initiation: Initiate the reaction by adding urea.

-

Ammonia Detection: Measure the rate of ammonia production, typically using the indophenol method, by measuring the absorbance at 625 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Thiourea can be used as a positive control.[2]

Conclusion

The structural features of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide suggest that it is a promising candidate for drug development with potential applications in oncology, inflammatory diseases, infectious diseases, and possibly circadian rhythm disorders. The most immediate and compelling therapeutic hypothesis points towards its use as an anticancer agent, likely targeting protein kinases or tubulin. The proposed experimental workflows provide a clear path for the systematic evaluation of this compound and the validation of its therapeutic targets. Further synthesis and biological evaluation are warranted to explore the full potential of this novel chemical scaffold.

References

- 1. 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Indeno[1,2-b]benzofurans using TPAB as Highly Efficient and Recoverable Catalyst [scielo.org.za]

In Silico Modeling of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide Binding: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the binding of the novel compound, 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, to a plausible biological target. Due to the absence of published experimental data for this specific molecule, this document outlines a theoretical yet methodologically rigorous approach that researchers in drug discovery and computational chemistry can follow. The methodologies and presented data are based on established in silico techniques and the biological activities of structurally related indenofuran and N-thiazolyl acetamide derivatives, which have shown potential as anticancer agents.

For the purpose of this guide, we hypothesize that the compound of interest targets a key protein in cancer progression. Based on the known activities of similar scaffolds, a relevant hypothetical target is Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle whose dysregulation is frequently observed in various cancers.

Experimental Protocols

This section details the proposed computational methodology for predicting the binding affinity and interaction of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide with CDK2.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would be built using a molecular modeling software (e.g., ChemDraw, Avogadro). The geometry would be optimized using a suitable force field (e.g., MMFF94). The ligand would then be prepared for docking by assigning partial charges and defining rotatable bonds.

-

Protein Preparation: The crystal structure of human CDK2 would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms would be added, and the structure would be energy minimized to relieve any steric clashes.

Molecular Docking

-

Binding Site Definition: The active site of CDK2 would be defined based on the coordinates of a known co-crystallized inhibitor.

-

Docking Simulation: Molecular docking simulations would be performed using software such as AutoDock Vina or Glide. The ligand would be docked into the defined active site of CDK2, and multiple binding poses would be generated. The poses would be scored based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

-

System Setup: The top-scoring docked complex from the molecular docking study would be used as the starting structure for MD simulations. The complex would be solvated in a periodic box of water molecules, and counter-ions would be added to neutralize the system.

-

Simulation Protocol: The system would be subjected to energy minimization, followed by a series of equilibration steps under NVT (constant volume) and NPT (constant pressure) ensembles. A production MD simulation of at least 100 nanoseconds would then be performed.

-

Trajectory Analysis: The MD trajectory would be analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.

Binding Free Energy Calculations

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method would be used to calculate the binding free energy of the ligand to CDK2. This calculation would be performed on snapshots extracted from the MD simulation trajectory.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from this in silico study.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Estimated Ki (nM) | Interacting Residues (within 4 Å) |

| 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | -9.8 | 85.2 | LEU83, GLU81, ILE10, LYS33, ASP145 |

| Roscovitine (Control) | -10.5 | 25.1 | LEU83, GLU81, ILE10, LYS33, PHE80, ASP145, GLN131 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average RMSD (Å) | Average RMSF (Å) |

| CDK2-Ligand Complex | 1.5 ± 0.3 | 1.2 ± 0.2 |

| CDK2 (Apo) | 1.8 ± 0.4 | 1.5 ± 0.3 |

Table 3: Binding Free Energy Calculations

| Ligand | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |

| 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | -45.7 | -58.2 | -20.1 | 32.6 |

| Roscovitine (Control) | -52.3 | -65.4 | -25.8 | 38.9 |

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway involving CDK2.

Caption: A flowchart of the in silico modeling workflow.

Caption: Inhibition of the CDK2 pathway by the ligand.

Conclusion

This technical guide has outlined a robust in silico strategy for evaluating the binding of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide to the proposed target, CDK2. The described workflow, from ligand and protein preparation to molecular docking, MD simulations, and binding free energy calculations, represents a standard and effective approach in modern drug discovery. The hypothetical data presented in the tables and the visualizations of the workflow and a potential signaling pathway provide a comprehensive framework for researchers to conduct similar studies on novel compounds. While the findings presented here are theoretical, they underscore the power of computational methods to generate testable hypotheses and guide further experimental validation in the quest for new therapeutic agents.

The Rise of Indenofurans: A Technical Guide to a Novel Class of Bioactive Compounds

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the emergence of novel chemical scaffolds with significant therapeutic potential is a critical driver of innovation. Among these, indenofuran derivatives have garnered increasing attention from the scientific community. This technical whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their potential as anticancer, antioxidant, and modulators of key physiological processes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of indenofuran chemistry.

Introduction to Indenofurans: A Scaffold of Therapeutic Promise

Indenofurans are a class of heterocyclic compounds characterized by a fused indene and furan ring system. This unique structural motif imparts a rigid and planar geometry, which can facilitate favorable interactions with a variety of biological targets. The versatility of synthetic routes to indenofuran derivatives allows for the systematic modification of their physicochemical properties, enabling the optimization of their pharmacokinetic and pharmacodynamic profiles.

Early investigations into indenofuran chemistry focused on their synthesis and fundamental reactivity. However, recent studies have unveiled a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. Furthermore, specific indenofuran derivatives have been identified as highly selective modulators of important signaling pathways, highlighting their potential for the development of targeted therapies. This guide will delve into the key aspects of indenofuran research and development, providing a comprehensive resource for scientists in the field.

Synthetic Strategies for Novel Indenofuran Compounds

The synthesis of indenofuran derivatives can be achieved through various synthetic routes, often involving multi-component reactions that allow for the rapid generation of molecular diversity. A common and efficient method involves the reaction of ninhydrin with polyphenols or other active methylene compounds.

General Synthesis of Indenofuran Derivatives

A widely employed synthetic protocol for generating indenofuran scaffolds is the one-pot reaction between ninhydrin and a suitable phenol in the presence of a catalyst. This reaction proceeds through a cascade of condensation and cyclization steps to afford the indenofuran core.

Experimental Protocol: One-Pot Synthesis of Indenofuran Derivatives

-

Reaction Setup: To a solution of a selected polyphenol (1 mmol) and ninhydrin (1 mmol) in a suitable solvent such as acetonitrile, add a catalytic amount of Fe3O4 magnetic nanoparticles (Fe3O4 MNPs).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, separate the catalyst using an external magnet. The resulting product can then be isolated and purified by recrystallization or column chromatography.

The use of magnetic nanoparticles as a catalyst offers advantages in terms of ease of separation and catalyst reusability, contributing to a more sustainable synthetic process.

Biological Activities of Novel Indenofuran Compounds

Indenofuran derivatives have demonstrated a remarkable range of biological activities. The following sections summarize the key findings in the areas of antioxidant, anticancer, and melatonin receptor modulation activities.

Antioxidant Activity

Several indenofuran derivatives have been reported to possess significant antioxidant properties. The mechanism of action is believed to involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of the test indenofuran compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also included.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Table 1: Antioxidant Activity of Selected Indenofuran Derivatives

| Compound | IC50 (mM) [DPPH Assay] | Reference |

| Indenofuran Derivative 3a | 0.039 | [1] |

| BHT (positive control) | 0.051 | [1] |

Anticancer Activity

The anticancer potential of indenofuran derivatives has been a major focus of recent research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The mechanism of their anticancer activity is an area of active investigation, with some studies suggesting the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indenofuran compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: Anticancer Activity of Selected Indenofuran and Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzofuran Derivative | K562 (Leukemia) | 5 | [2] |

| Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [2] |

| Benzofuran-Chalcone Hybrid 18 | MCF-7 (Breast Cancer) | 2-10 | [2] |

| Benzofuran Derivative VIII | K562 (Leukemia) | 5.0 | [3] |

| Benzofuran Derivative VIII | HL-60 (Leukemia) | 0.1 | [3] |

Note: Data for specific indenofuran anticancer activity is still emerging, and the table includes closely related benzofuran derivatives to illustrate the potential of this structural class.

Modulation of Melatonin Receptors

A significant breakthrough in indenofuran research has been the discovery of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives as highly potent and selective agonists of the MT2 melatonin receptor. The MT2 receptor is a key regulator of circadian rhythms, and selective agonists have therapeutic potential for the treatment of sleep disorders and other conditions related to circadian disruption.

One of the most promising compounds from this class is N-{2-[7-(cyclohexylmethyl)-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl]ethyl}acetamide. This compound has demonstrated high affinity and selectivity for the MT2 receptor over the MT1 receptor.

Table 3: Binding Affinity of a Lead Indenofuran MT2 Agonist

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | MT1/MT2 Selectivity | Reference |

| N-{2-[7-(cyclohexylmethyl)-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl]ethyl}acetamide | 9.59 | 0.012 | 799 | [4] |

Experimental Protocol: In Vivo Circadian Rhythm Re-entrainment

-

Animal Model: Use a suitable animal model, such as C3H/HeN mice, which have a robust circadian rhythm of wheel-running activity.

-

Housing and Monitoring: House the mice individually in cages equipped with running wheels and maintain them under a standard light-dark cycle (e.g., 12 hours light, 12 hours dark). Monitor their wheel-running activity continuously.

-

Phase Shift: After a stable baseline rhythm is established, induce a phase shift in the light-dark cycle (e.g., a 6-hour advance of the dark onset).

-

Compound Administration: Administer the test indenofuran compound or vehicle control to the mice at a specific time relative to the new dark onset.

-

Data Analysis: Analyze the wheel-running activity data to determine the number of days required for the mice to re-entrain their activity rhythm to the new light-dark cycle. A faster re-entrainment in the compound-treated group compared to the vehicle group indicates a chronobiotic effect.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in indenofuran research, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: General experimental workflow for the discovery and development of novel indenofuran compounds.

While direct modulation of the p53 and NF-κB signaling pathways by specific indenofuran compounds is an emerging area of research, a benzofuran derivative has been reported to induce cell death through a p53-dependent pathway.[5] The following diagram illustrates a simplified representation of the p53 signaling pathway, which is a common target in cancer drug discovery.

Figure 2: Simplified p53 signaling pathway, a key regulator of cell fate.

Future Directions and Conclusion

The discovery and development of novel indenofuran compounds represent a vibrant and promising area of medicinal chemistry. The diverse biological activities exhibited by this scaffold, ranging from antioxidant and anticancer effects to the selective modulation of G-protein coupled receptors, underscore its therapeutic potential.

Future research in this field should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indenofuran core are needed to elucidate the structural features that govern potency and selectivity for different biological targets.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities are crucial for the rational design of next-generation indenofuran-based drugs. This includes identifying the specific cellular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead indenofuran compounds is essential for their translation into clinical candidates.

-

In Vivo Efficacy Studies: Promising indenofuran derivatives should be evaluated in relevant animal models of disease to establish their in vivo efficacy and safety profiles.

References

The Structure-Activity Relationship of Thiazolyl-Acetamide Derivatives: A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazolyl-acetamide derivatives, targeting researchers, scientists, and professionals in drug development. It covers key synthetic pathways, summarizes quantitative biological data, details experimental protocols, and visualizes critical workflows and signaling pathways.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with an acetamide group, the resulting thiazolyl-acetamide derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the relationship between specific structural modifications and the resulting biological activity is crucial for the rational design of novel therapeutics. This document synthesizes current research to provide a comprehensive overview of the SAR for this important class of compounds.

General Synthesis Strategies

The synthesis of thiazolyl-acetamide derivatives typically follows a multi-step procedure. A common and foundational approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound.[1] Subsequent modifications, such as acylation and coupling reactions, are then performed to generate the final acetamide derivatives.

A representative workflow often begins with the synthesis of a 2-aminothiazole core, which is then acylated with chloroacetyl chloride.[5][6][7] This chlorinated intermediate serves as a versatile electrophile for reaction with various nucleophiles, such as amines or thiols, to introduce diversity.[6][7]

Structure-Activity Relationship Analysis

The biological activity of thiazolyl-acetamide derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the acetamide moiety.

Anticancer Activity

Thiazolyl-acetamide derivatives have shown significant potential as anticancer agents, often acting as tubulin polymerization inhibitors or by inducing apoptosis through various cellular pathways.[1][7]

Key SAR Insights:

-

Substitution on the Thiazole Ring: The presence of an aryl group at the 4-position of the thiazole ring is common. Substituents on this aryl ring, such as halogens or methoxy groups, can modulate activity. For instance, compound 8a with an ortho-chlorine on the phenyl ring demonstrated potent activity against HeLa cells.

-

Acetamide Moiety: The terminal group of the acetamide chain plays a crucial role. Diverse moieties with different electronic features have been explored to understand their impact on cytotoxicity.

-

Mechanism of Action: Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[7] This inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxic Activity of Selected Thiazolyl-Acetamide Derivatives

| Compound | R (Substitution) | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8a | 2-Cl-Phenyl | HeLa | 1.3 ± 0.14 | |

| 10a | 4-F-Phenyl | Tubulin Polymerization | 2.69 | [7] |

| 10o | 3,4,5-Trimethoxyphenyl | Tubulin Polymerization | 3.62 | [7] |

| 13d | 4-Cl-Phenyl | Tubulin Polymerization | 3.68 | [7] |

| 2f | 2,5-Difluorophenyl | HeLa, MCF-7, HT-29 | Significant Activity | |

Adenosine A₃ Receptor Antagonism

Thiazolyl-acetamide derivatives have been developed as potent and selective antagonists for the human adenosine A₃ receptor, a G-protein coupled receptor implicated in inflammation, ischemia, and cancer.[8]

Key SAR Insights:

-

Core Scaffold: Replacing a thiazole ring with a 1,2,4-thiadiazole core can significantly increase binding affinity.[8]

-

Aryl Substituent: A 4-methoxyphenyl group on the heterocyclic core generally enhances binding affinity compared to an unsubstituted phenyl group.[8]

-

Acetamide Group: An N-acetyl group is critical for high affinity. For example, converting the amine in the parent compound to an acetamide leads to a substantial increase in potency.[8] The propionyl analogue also shows high affinity.[8]

Table 2: Binding Affinity of Thiazole/Thiadiazole Derivatives at Human A₃ Receptor

| Compound | Core | R (Aryl Group) | R' (Acyl Group) | Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| 11 | Thiazole | Phenyl | Acetyl | 18.4 | [8] |

| 37 | 1,2,4-Thiadiazole | Phenyl | Acetyl | 2.3 | [8] |

| 39 | 1,2,4-Thiadiazole | 4-Methoxyphenyl | Acetyl | 0.79 | [8] |

| 41 | 1,2,4-Thiadiazole | 4-Methoxyphenyl | Propionyl | 1.13 |[8] |

Urease Inhibition

Certain N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated potent urease inhibitory activity, which is a target for treating infections caused by Helicobacter pylori.[9][10]

Key SAR Insights:

-

Aryl Substitution: The nature of the aryl group at the 6-position of the benzothiazole ring influences activity. Electron-donating groups (e.g., p-tolyl) and electron-withdrawing groups have both resulted in compounds with high inhibitory potential.[9]

-

Acetamide Scaffold: The acetamide linker is a common feature in this class of inhibitors. Conjugation of known drugs like ibuprofen to a sulfathiazole scaffold via an acetamide linkage has also produced potent urease inhibitors.[10]

Table 3: Urease Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | R (Aryl Group at C6) | % Inhibition @ 40 µg/mL | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3a | Phenyl | 89.2 ± 0.9 | 11.3 ± 0.5 | [9] |

| 3b | p-Tolyl | 92.6 ± 1.1 | 9.4 ± 0.4 | [9] |

| 3c | 4-Trifluoromethylphenyl | 91.3 ± 0.8 | 10.1 ± 0.3 | [9] |

| 6 | Ibuprofen-Sulfathiazole | 90.6% | 9.95 ± 0.14 | [10] |

| Standard | Thiourea | - | 23.1 µg/mL |[9] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to SAR studies. Below are representative protocols for the synthesis and biological evaluation of thiazolyl-acetamide derivatives.

General Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides

This protocol describes a Suzuki coupling reaction to introduce aryl diversity.[9]

-

Reaction Setup: To a solution of N-(6-bromo-benzo[d]thiazol-2-yl)acetamide (1 equivalent) in 1,4-dioxane, add Pd(PPh₃)₄ (5 mol%). Stir the mixture for 30 minutes under a nitrogen atmosphere.

-

Reagent Addition: Add K₃PO₄ (2 equivalents), the desired aryl boronic acid or pinacol ester (1.1 equivalents), and water.

-

Reaction: Stir the mixture at 95 °C for 30 hours.

-

Workup: After cooling to room temperature, extract the product using an appropriate organic solvent.

-

Purification: Purify the crude product via column chromatography to obtain the final N-(6-arylbenzo[d]thiazol-2-yl)acetamide.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazolyl-acetamide derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. jopir.in [jopir.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Properties and Hazards of CAS Number 790245-61-3 (NCT02)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 790245-61-3, commonly known as NCT02, is a small molecule of significant interest in the field of chemical biology and drug discovery. It functions as a "molecular glue," a class of compounds that induce or stabilize protein-protein interactions. Specifically, this compound mediates the degradation of Cyclin K (CCNK) and Cyclin-Dependent Kinase 12 (CDK12), presenting a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the known properties and hazards of this compound, based on currently available data.

Chemical and Physical Properties

This compound is chemically identified as 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(5-methylthiazol-2-yl)acetamide. Its fundamental properties are summarized in the table below. While a comprehensive, experimentally determined dataset for all physical properties is not publicly available, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 790245-61-3 | Multiple |

| Chemical Name | 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(5-methylthiazol-2-yl)acetamide | Multiple |

| Molecular Formula | C₁₇H₁₆N₂O₂S | Multiple |

| Molecular Weight | 312.39 g/mol | Multiple |

| Purity | ≥98% (HPLC) | MedChemExpress |

| Solubility | Information on specific solvents and concentrations is limited. It is recommended to consult the supplier's technical data sheet. | MedChemExpress[1] |

| Storage | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from freeze-thaw cycles. | MedChemExpress[1] |

Mechanism of Action and Biological Activity

This compound acts as a molecular glue degrader that targets the CCNK/CDK12 complex.[1] Its mechanism of action involves hijacking the DDB1-CUL4 E3 ubiquitin ligase complex. By binding to DDB1, this compound induces a neo-interaction between the E3 ligase and CCNK, leading to the polyubiquitination of CCNK and its subsequent degradation by the proteasome. The degradation of CCNK consequently leads to the downregulation of its binding partner, CDK12.[1]

This targeted protein degradation has significant downstream effects, including the inhibition of transcription and the induction of apoptosis in cancer cells.[1] Research has shown that this compound is particularly effective in colorectal cancer cells with TP53 defects.[1]

Signaling Pathway Diagram

Caption: this compound-mediated degradation of CCNK/CDK12.

In Vitro Activity

| Cell Line(s) | Assay | Endpoint | Result | Source(s) |

| Colorectal Cancer Cell Lines (TSC03, TSC08, TSC47) | Cell Viability | IC₅₀ | 2.5 - 5.8 µM (in sensitive lines) | MedChemExpress[1] |

| TSC03 and TSC14 Cells | Apoptosis Assay | PARP Cleavage | Significant increase | MedChemExpress[1] |

| - | Western Blot | Protein Levels | Significant reduction in CCNK levels and p-Ser2 POLR2 phosphorylation | MedChemExpress[1] |

Hazards and Safety Information

This compound is classified as a hazardous substance. The following hazard information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |